molecular formula C22H18N2O4 B13542704 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid

Katalognummer: B13542704
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: NJYFCQHGGHETFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the carboxylic acid: The protected amino acid is then reacted with a suitable reagent to form the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk protection of amino groups: Large quantities of amino acids are protected using fluorenylmethoxycarbonyl chloride.

    Efficient formation of carboxylic acid derivatives: The protected amino acids are then converted to carboxylic acid derivatives using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution reactions: Various nucleophiles can be used depending on the desired product.

Major Products

    Deprotected amino acid: Removal of the Fmoc group yields the free amino acid.

    Substituted derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is widely used in scientific research, particularly in:

Wirkmechanismus

The primary mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is unique due to its specific structure, which includes a pyridine ring and a methyl group at the 4-position. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.

Eigenschaften

Molekularformel

C22H18N2O4

Molekulargewicht

374.4 g/mol

IUPAC-Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C22H18N2O4/c1-13-10-20(23-11-18(13)21(25)26)24-22(27)28-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,26)(H,23,24,27)

InChI-Schlüssel

NJYFCQHGGHETFB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.